Trifluoro(methyltellanyl)methane

Description

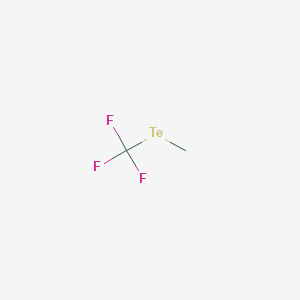

Trifluoro(methyltellanyl)methane (CF₃-Te-CH₃) is a fluorinated organotellurium compound characterized by a trifluoromethyl group bonded to a methyltellanyl moiety. Organotellurium compounds are notable for their unique electronic and steric profiles, influenced by tellurium’s large atomic radius and polarizable nature . The trifluoromethyl group enhances thermal stability and lipophilicity, a trend observed in fluorinated pharmaceuticals and materials .

Properties

CAS No. |

57365-42-1 |

|---|---|

Molecular Formula |

C2H3F3Te |

Molecular Weight |

211.6 g/mol |

IUPAC Name |

trifluoro(methyltellanyl)methane |

InChI |

InChI=1S/C2H3F3Te/c1-6-2(3,4)5/h1H3 |

InChI Key |

KLJIXTFUYMZWKK-UHFFFAOYSA-N |

Canonical SMILES |

C[Te]C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(methyltellanyl)methane typically involves the reaction of trifluoromethylating agents with tellurium-containing precursors. One common method is the reaction of trifluoromethyl iodide with tellurium in the presence of a reducing agent. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. scalable methods involve the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Trifluoro(methyltellanyl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tellurium oxides.

Reduction: Reduction reactions can yield tellurium-containing anions.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like organolithium compounds and Grignard reagents facilitate substitution reactions.

Major Products:

Oxidation: Tellurium dioxide and other tellurium oxides.

Reduction: Tellurium anions and elemental tellurium.

Substitution: Various organotellurium compounds depending on the substituent introduced.

Scientific Research Applications

Trifluoro(methyltellanyl)methane has several applications in scientific research:

Biology: Investigated for its potential as a bioisostere in drug design, enhancing metabolic stability and bioavailability.

Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of trifluoro(methyltellanyl)methane involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and tellurium atom. The trifluoromethyl group imparts lipophilicity and metabolic stability, while the tellurium atom can engage in redox reactions. These properties make it a versatile compound in synthetic chemistry and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoro(methanesulfonyl)methane (CF₃-SO₂-CH₃)

- Structural Differences : Replacing the methyltellanyl (-Te-CH₃) group with a methanesulfonyl (-SO₂-CH₃) group increases electronegativity and reduces polarizability.

- Physical Properties: Trifluoro(methanesulfonyl)methane (CAS 421-82-9) is commercially available at 95% purity, suggesting synthetic accessibility and stability .

- Reactivity : The sulfonyl group enhances resistance to nucleophilic attack compared to tellurium’s softer nucleophilic character, making sulfonyl derivatives more suited for aqueous environments .

Methane, Trifluoro(fluoromethoxy) (CF₃-O-CH₂F)

- Substituent Effects: The fluoromethoxy group (-O-CH₂F) introduces steric hindrance and hydrogen-bonding capacity, unlike the non-polar methyltellanyl group.

- Commercial Viability: CF₃-O-CH₂F (CAS 2261-01-0) is listed as a discontinued product, possibly due to hydrolytic instability or regulatory concerns . Trifluoro(methyltellanyl)methane might exhibit greater thermal stability but could face toxicity challenges common to organotellurium compounds.

Halogenated Methanes (e.g., CFCs and Halons)

- However, tellurium’s toxicity necessitates careful waste management .

- Analytical Methods : Halogenated methanes are detected via GC/MS-SIM with cryogenic concentration . Tellurium’s distinct mass spectrometry signature (e.g., isotopic patterns) would require tailored detection protocols.

Fluorinated Pharmaceuticals

- Bioactivity: Fluorine’s inductive effects in drugs enhance membrane permeability and metabolic stability .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Challenges : Tellurium’s reactivity necessitates inert conditions (e.g., THF/Et₃N in ), contrasting with simpler sulfonyl or ether syntheses .

- Applications : While fluoromethoxy derivatives face discontinuation , this compound could explore niches in catalysis or materials science, leveraging tellurium’s semiconductor properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.